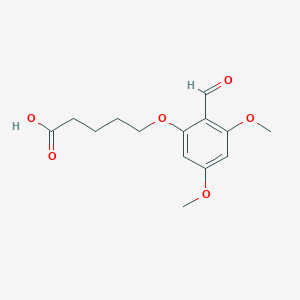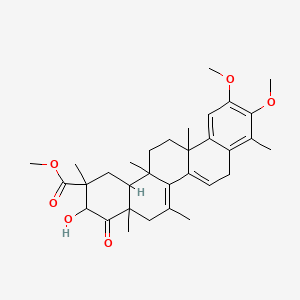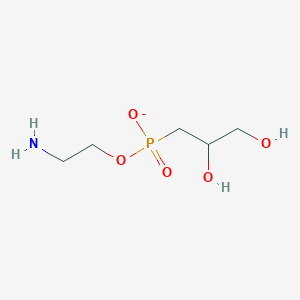
Benzyl(2-carboxyethyl)diphenylphosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-carboxyethyl)diphenylphosphanium bromide: is an organophosphorus compound with the molecular formula C22H22BrO2P It is a quaternary phosphonium salt that features a benzyl group, a carboxyethyl group, and two phenyl groups attached to a phosphorus atom, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-carboxyethyl)diphenylphosphanium bromide typically involves the reaction of diphenylphosphine with benzyl bromide and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diphenylphosphine reacts with benzyl bromide in the presence of a base (e.g., sodium hydroxide) to form benzyl diphenylphosphine.
Step 2: Benzyl diphenylphosphine is then reacted with acrylic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(2-carboxyethyl)diphenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
Applications De Recherche Scientifique
Chemistry: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: The compound has potential applications in drug delivery systems, particularly for targeting drugs to mitochondria. Its ability to cross cell membranes and accumulate in mitochondria makes it a candidate for delivering therapeutic agents to these organelles.
Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical reactions, enhancing the efficiency of processes involving immiscible phases.
Mécanisme D'action
The mechanism of action of Benzyl(2-carboxyethyl)diphenylphosphanium bromide involves its interaction with cellular membranes and accumulation in mitochondria. The compound’s lipophilic cationic nature allows it to cross lipid bilayers and preferentially accumulate in the negatively charged mitochondrial matrix. This accumulation can affect mitochondrial function, making it useful for studying mitochondrial dynamics and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
(2-Carboxyethyl)triphenylphosphonium bromide: Similar structure but with a triphenylphosphonium core.
(2-Carboxyethyl)dimethylsulfonium bromide: Contains a sulfonium core instead of a phosphonium core.
Uniqueness: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is unique due to the presence of both benzyl and carboxyethyl groups attached to the diphenylphosphonium core
Propriétés
Numéro CAS |
112700-53-5 |
|---|---|
Formule moléculaire |
C22H22BrO2P |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
benzyl-(2-carboxyethyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)16-17-25(20-12-6-2-7-13-20,21-14-8-3-9-15-21)18-19-10-4-1-5-11-19;/h1-15H,16-18H2;1H |
Clé InChI |
GDDRERTXGXMGMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14304413.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
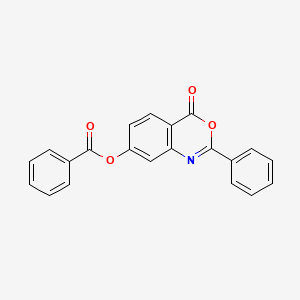
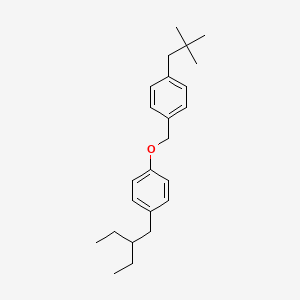
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
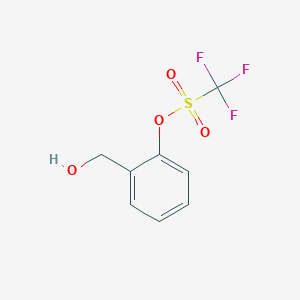
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
